molecular formula C14H8BrClF2N2O2S2 B10956000 7-bromo-3-chloro-4-(difluoromethoxy)-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

7-bromo-3-chloro-4-(difluoromethoxy)-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B10956000
M. Wt: 453.7 g/mol
InChI Key: ARZAVHDZBMPLNC-UHFFFAOYSA-N
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Description

7-bromo-3-chloro-4-(difluoromethoxy)-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-chloro-4-(difluoromethoxy)-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, including halogenation, thiazole formation, and carboxamide coupling. Here is a general outline of the synthetic route:

    Halogenation: The starting benzothiophene compound is subjected to bromination and chlorination to introduce the bromo and chloro substituents at the 7 and 3 positions, respectively.

    Thiazole Formation: The intermediate compound is then reacted with a thiazole precursor to form the 5-methyl-1,3-thiazol-2-yl moiety.

    Difluoromethoxy Substitution: The 4-position of the benzothiophene ring is substituted with a difluoromethoxy group using appropriate reagents and conditions.

    Carboxamide Coupling: Finally, the carboxamide group is introduced at the 2-position through a coupling reaction with an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-chloro-4-(difluoromethoxy)-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen substituents or reduce other functional groups.

    Substitution: The halogen atoms (bromo and chloro) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or organometallic reagents for more complex substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

7-bromo-3-chloro-4-(difluoromethoxy)-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-bromo-3-chloro-4-(difluoromethoxy)-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It may influence signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-3-chloro-1-benzothiophene-2-carboxamide: Lacks the difluoromethoxy and thiazole groups, which may result in different biological activities.

    4-(difluoromethoxy)-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide: Lacks the bromo and chloro substituents, potentially altering its reactivity and interactions.

Uniqueness

The unique combination of substituents in 7-bromo-3-chloro-4-(difluoromethoxy)-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide contributes to its distinct chemical and biological properties. The presence of both halogen atoms and the difluoromethoxy group may enhance its stability and reactivity, while the thiazole moiety could contribute to its biological activity.

Properties

Molecular Formula

C14H8BrClF2N2O2S2

Molecular Weight

453.7 g/mol

IUPAC Name

7-bromo-3-chloro-4-(difluoromethoxy)-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H8BrClF2N2O2S2/c1-5-4-19-14(23-5)20-12(21)11-9(16)8-7(22-13(17)18)3-2-6(15)10(8)24-11/h2-4,13H,1H3,(H,19,20,21)

InChI Key

ARZAVHDZBMPLNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl

Origin of Product

United States

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